

CH6953755 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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Technical Support Center: CH6953755

Welcome to the technical support center for the selective YES1 kinase inhibitor, **CH6953755**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **CH6953755** and what is its primary mechanism of action?

A1: **CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.^{[1][2][3][4]} It has an IC₅₀ of 1.8 nM for YES1 kinase.^{[3][5]} The primary mechanism of action of **CH6953755** is the inhibition of YES1 kinase activity, which leads to antitumor effects in cancers with YES1 gene amplification.^{[1][2][6]} Specifically, it prevents the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.^{[2][5]} Inhibition of YES1 by **CH6953755** has been shown to disrupt the YES1-YAP1 signaling pathway, which is involved in cancer cell proliferation.^{[2][6][7]}

Q2: What is the recommended solvent for preparing a stock solution of **CH6953755** for in vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **CH6953755** for in vitro studies.[3][5] It is advisable to use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can impact solubility.[3][5]

Q3: I am observing precipitation when I dilute my **CH6953755** DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I resolve this?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like many small molecule inhibitors.[8] This can be due to several factors:

- Low Aqueous Solubility: The inherent hydrophobicity of the compound limits its solubility in water-based media.[8]
- "Salting Out" Effect: Rapidly changing the solvent environment from DMSO to an aqueous buffer can cause the compound to crash out of solution.[8]
- High Final Concentration: Your desired experimental concentration may exceed the solubility limit of **CH6953755** in the final medium.[8]

To resolve this, consider the following troubleshooting steps:

- Pre-warm the media: Pre-warming the cell culture media to 37°C before adding the inhibitor stock can help.[8]
- Increase the volume of the final solution: Diluting into a larger volume of media can help keep the compound in solution.
- Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in a mix of DMSO and your aqueous medium.[8]
- Gently mix: Ensure thorough but gentle mixing immediately after adding the inhibitor to the media.[8]

Q4: Can I use heating or sonication to dissolve my **CH6953755**?

A4: Yes, gentle heating and brief sonication can be used to aid in the dissolution of **CH6953755**.^[5]^[9] If you encounter difficulty dissolving the compound in DMSO, you can warm the solution in a 37°C water bath or sonicate it briefly.^[9] However, it is crucial to avoid excessive or prolonged heating, which could potentially degrade the compound.^[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using **CH6953755** in your experiments.

Problem	Possible Cause	Troubleshooting Steps
Solid CH6953755 will not dissolve in DMSO.	Insufficient mixing or solvent quality.	<ul style="list-style-type: none">- Vortex the solution thoroughly.- Use fresh, anhydrous DMSO, as the compound is hygroscopic.[3][5]- Gently warm the solution in a 37°C water bath or sonicate briefly.[5][9]
Precipitation observed in the stock solution during storage.	Improper storage conditions or solvent evaporation.	<ul style="list-style-type: none">- Store stock solutions at -20°C or -80°C for long-term stability. [3][5]- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]- Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results or loss of activity in cell-based assays.	Compound precipitation in media, degradation, or adsorption to plastics.	<ul style="list-style-type: none">- Visually inspect your culture plates for any signs of precipitation.[8]- Prepare fresh dilutions of the inhibitor for each experiment.- Consider using low-binding microplates.- Verify the stability of the compound in your specific assay conditions.
Difficulty achieving the desired concentration for in vivo studies.	Inappropriate vehicle composition.	<ul style="list-style-type: none">- Utilize one of the tested formulations for in vivo use that have been shown to achieve a clear solution.[5] See Table 2 for details.

Data Presentation

Table 1: In Vitro Solubility of CH6953755

Solvent	Maximum Solubility	Reference
DMSO	100 mg/mL (180.98 mM)	[3][5]
Ethanol	4 mg/mL	[3]
Water	Insoluble	[3]

Table 2: In Vivo Formulation Protocols for CH6953755

Protocol	Formulation Components	Achieved Solubility	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (3.76 mM)	[5]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (3.76 mM)	[5]
3	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.76 mM)	[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution of CH6953755 in DMSO

- Calculate the required mass: The molecular weight of **CH6953755** is 552.55 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need: $\text{Mass} = 10 \text{ mmol/L} * 0.001 \text{ L} * 552.55 \text{ g/mol} = 5.5255 \text{ mg}$
- Weigh the compound: Carefully weigh out 5.53 mg of solid **CH6953755** in a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.[3][5]

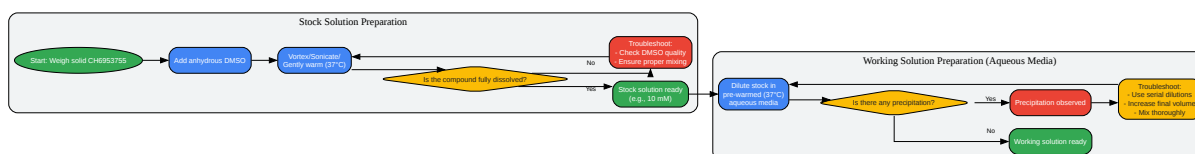
- Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly.[5][9]
- Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Preparation of an In Vivo Formulation (Protocol 1)

This protocol is for preparing a 1 mL working solution.

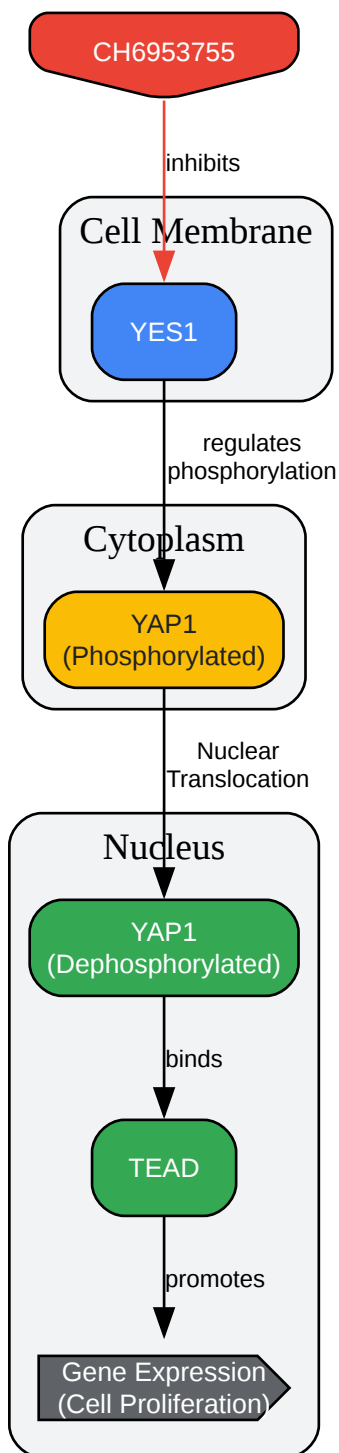
- Prepare a 20.8 mg/mL DMSO stock: Dissolve 20.8 mg of **CH6953755** in 1 mL of DMSO.
- Add PEG300: In a new tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.[5]
- Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[5]
- Add Saline: Add 450 µL of saline to bring the final volume to 1 mL and mix until the solution is clear.[5]
- Use immediately: It is recommended to use the freshly prepared formulation.[3]

Visualizations



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Caption: Troubleshooting workflow for preparing **CH6953755** solutions.



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Caption: Simplified signaling pathway of YES1 and the inhibitory action of **CH6953755**.

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- To cite this document: BenchChem. [CH6953755 solubility issues and how to resolve them]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10824790/docs#ch6953755-solubility-issues-and-how-to-resolve-them\]](https://www.benchchem.com/product/b10824790/docs#ch6953755-solubility-issues-and-how-to-resolve-them)

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